1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
Description
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride (CAS: 215798-85-9) is a heterocyclic organic compound featuring a tetrahydroisoquinoline backbone substituted with a carbonitrile group at position 8 and a hydrochloride salt. Its molecular formula is C₁₀H₁₀N₂·HCl, with a molecular weight of 194.66 g/mol (free base: 158.20 g/mol + HCl).
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEFPIYGUKBZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-31-8 | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can be achieved through several routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach includes the Pictet-Spengler cyclization, which involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization and reduction steps . Industrial production methods often utilize multicomponent reactions to improve yield and selectivity while minimizing waste .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminium ions, which can further react to form more complex structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used but often include more complex tetrahydroisoquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives are known for their broad spectrum of biological activities. The compound has been explored for its potential in treating various diseases, particularly neurodegenerative disorders and infections.
Neuroprotective Properties
Research indicates that THIQ analogs exhibit neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect against neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease. For instance, a review highlighted the structural-activity relationship (SAR) of THIQ derivatives that demonstrate significant neuroprotective properties through various mechanisms, including antioxidant activity and modulation of neuroinflammatory responses .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that certain THIQ derivatives possess activity against a range of pathogens, including bacteria and fungi. This has led to investigations into their use as potential lead compounds for developing new antibiotics .
Synthetic Methodologies
The synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can be achieved through various methods. The following table summarizes some synthetic approaches:
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example, compounds derived from this scaffold have been tested for cytotoxicity against cancer cell lines and showed promising results .
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of THIQ derivatives. These studies often focus on the compound's ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders .
Case Studies
Several case studies highlight the applications of 1,2,3,4-tetrahydroisoquinoline derivatives:
-
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated a series of THIQ compounds for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. The findings indicated that certain derivatives significantly inhibited AChE activity in vitro and improved cognitive function in animal models . -
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of THIQ derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that specific analogs had potent antibacterial activity, suggesting their potential as new antibiotic candidates .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride involves its interaction with various molecular targets and pathways. It can form iminium ions, which can isomerize and participate in further reactions . The compound’s neuroprotective effects are thought to be due to its ability to antagonize neurotoxic agents and modulate neurotransmitter systems .
Comparison with Similar Compounds
Structural and Substituent Variations
The position and type of substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism : The 6- and 7-carbonitrile analogs differ in nitrile placement, which alters electronic distribution and binding affinity in biological targets .
- Halogen vs.
- Methoxy Substitutents : Methoxyphenyl groups at position 2 () introduce steric bulk and aromaticity, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride (THIQ) is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
-
Anticancer Properties
- THIQ derivatives have shown significant anticancer activity by targeting Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. A study demonstrated that specific THIQ analogs could inhibit Bcl-2 with a Ki value of 5.2 µM, leading to apoptosis in Jurkat cells through caspase-3 activation .
- Additionally, certain THIQ compounds exhibited anti-proliferative effects against various cancer cell lines, indicating their potential as anticancer agents .
-
Antimicrobial Activity
- THIQ compounds have been evaluated for their antimicrobial properties against various bacterial strains. For instance, derivatives have shown promising activity against Escherichia coli and other pathogens. A recent study reported that specific THIQ dipeptide conjugates demonstrated MIC values significantly lower than standard antibiotics like ampicillin .
- The antibacterial mechanism appears to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
The biological activity of THIQ is closely related to its structural features. Modifications at various positions on the isoquinoline scaffold can enhance or reduce activity. For example:
- Substituents at the 8-position have been found to significantly influence binding affinity to target proteins .
- The introduction of functional groups can improve solubility and bioavailability, thus enhancing therapeutic efficacy.
Case Studies
The mechanisms by which THIQ exerts its biological effects include:
- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancer cells.
- Antibacterial Action : Through the inhibition of DNA gyrase and disruption of bacterial cell wall synthesis.
- Neuroprotection : Likely through antioxidant effects and modulation of synaptic transmission.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and purity. For example, the 8-cyano group deshields adjacent protons (e.g., H-7 and H-9), producing distinct splitting patterns in 1H NMR .
- Infrared Spectroscopy (IR) : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) and fragmentation patterns validate molecular weight and structural integrity .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>95%) and detects impurities like hydrolyzed byproducts (e.g., carboxylic acid derivatives) .
How does the position of the nitrile group (e.g., 6- vs. 8-substitution) impact physicochemical properties and bioactivity?
Advanced
Regiochemistry significantly alters properties:
- Solubility : The 8-cyano derivative exhibits lower aqueous solubility compared to 6-substituted analogs due to reduced polarity and crystal packing efficiency. Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvents (DMSO) .
- Bioactivity : Positional effects on receptor binding (e.g., dopamine or serotonin transporters) are observed. For instance, 8-substituted analogs may exhibit higher blood-brain barrier permeability compared to 6-substituted isomers, as shown in structural analogs .
- Stability : 8-Cyano derivatives are prone to hydrolysis under basic conditions, requiring inert storage (argon, desiccants) to prevent degradation to carboxylic acids .
What strategies address solubility challenges in in vitro assays for this compound?
Q. Advanced
- Salt Selection : Hydrochloride salts improve aqueous solubility via ion-dipole interactions. For example, solubility in PBS (pH 7.4) increases from <0.1 mg/mL (free base) to ~2 mg/mL (hydrochloride) .
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to solubilize the compound without inducing cellular toxicity .
- Nanoparticle Encapsulation : Lipid-based nanoparticles (e.g., liposomes) enhance bioavailability in pharmacokinetic studies, achieving >90% encapsulation efficiency .
How can researchers resolve contradictions in neuropharmacological data for tetrahydroisoquinoline derivatives?
Advanced
Contradictions (e.g., neuroprotective vs. neurotoxic effects) arise from:
- Structural Analogues : Trace impurities (e.g., MPTP-like byproducts) in synthetic batches may confound results. Rigorous impurity profiling via HPLC-MS is essential .
- Dose-Dependent Effects : Biphasic responses (e.g., antioxidant at low doses, pro-oxidant at high doses) require full dose-response curves (0.1–100 µM) in cellular models .
- Species-Specific Metabolism : Differences in cytochrome P450 activity (human vs. rodent) necessitate cross-validation in human-derived cell lines (e.g., SH-SY5Y) .
What computational approaches predict structure-activity relationships (SAR) for this compound?
Q. Advanced
- Molecular Docking : Simulate binding to target proteins (e.g., monoamine transporters) using software like AutoDock Vina. Focus on interactions between the nitrile group and hydrophobic pockets (e.g., π-π stacking with aromatic residues) .
- QSAR Modeling : Train models on datasets of tetrahydroisoquinoline analogs to correlate substituent electronic parameters (Hammett σ) with IC50 values .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs (e.g., hydrogen bonding with Asp residues) .
What are critical impurities to monitor during synthesis, and how are they controlled?
Q. Basic
- Byproducts : Hydrolyzed carboxylic acid derivatives (from nitrile degradation) and regioisomers (e.g., 6-cyano contaminants) .
- Control Methods :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize over-cyanation .
- Chromatographic Purification : Preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) resolves structurally similar impurities .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify storage-sensitive impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
